molecular formula C5H6N2O3 B1311142 methyl 5-hydroxy-1H-pyrazole-3-carboxylate CAS No. 1018446-60-0

methyl 5-hydroxy-1H-pyrazole-3-carboxylate

Cat. No.: B1311142
CAS No.: 1018446-60-0
M. Wt: 142.11 g/mol
InChI Key: JTJZOTYGFHOHMK-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms.

Mechanism of Action

Mode of Action

The mode of action of Methyl 5-Hydroxy-pyrazole-3-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level remain to be elucidated.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of hydrazines with 1,3-diketones, followed by cyclization. For instance, the reaction of phenyl hydrazine with dimethylacetylene dicarboxylate in a mixture of toluene and dichloromethane under reflux conditions yields the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield methyl 5-oxo-1H-pyrazole-3-carboxylate, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and biological activity. The presence of both a hydroxyl group and a carboxylate ester allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 5-hydroxy-1H-pyrazole-3-carboxylate (MHP) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article delves into the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

MHP has the molecular formula C6H7N3O3\text{C}_6\text{H}_7\text{N}_3\text{O}_3. The compound features a five-membered pyrazole ring with a hydroxyl group at the 5-position and a carboxylate ester at the 3-position. This unique structure contributes to its reactivity and biological activity.

MHP exhibits its biological activity primarily through enzyme inhibition. One of its notable targets is dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens like Plasmodium falciparum, which causes malaria. MHP and its derivatives have been shown to inhibit DHODH, thus potentially serving as antimalarial agents.

Interaction with Biological Targets

The mechanism of action involves forming hydrogen bonds with active site residues in enzymes, which is critical for its inhibitory activity. Computational studies have been employed alongside experimental assays to elucidate binding affinities and mechanisms of action.

Antimicrobial Activity

MHP has demonstrated antimicrobial properties against various pathogens. Studies indicate that derivatives of MHP exhibit significant inhibition against Plasmodium falciparum and other microorganisms, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

Research has shown that MHP can exert anti-inflammatory effects. It has been evaluated for its ability to stabilize human red blood cell membranes, which is a common assay for anti-inflammatory activity. The compound's structural features allow it to interact with inflammatory pathways effectively.

Cytotoxicity Against Cancer Cells

MHP derivatives have been investigated for their cytotoxic effects on cancer cell lines. For instance, some studies report promising results against breast cancer cell lines (MCF-7), suggesting potential applications in oncology.

Case Studies and Research Findings

Several studies have highlighted the biological activities of MHP:

  • Inhibition of Dihydroorotate Dehydrogenase :
    • MHP derivatives showed varying degrees of inhibition against DHODH, with some compounds achieving up to 30% inhibition compared to known inhibitors.
    • A specific derivative, 1-(naphthalene-2-yl)-5-hydroxy-1H-pyrazole-4-carboxylate, was noted for its potency in inhibiting this enzyme.
  • Cytotoxicity Evaluation :
    • In vitro studies demonstrated that certain MHP derivatives exhibited significant antiproliferative activity against cancer cell lines, with IC50 values indicating effective concentrations .
  • Anti-inflammatory Activity :
    • Compounds derived from MHP were assessed using the Human Red Blood Cell (HRBC) membrane stabilization method, showing potential anti-inflammatory properties at various concentrations .

Comparative Analysis

To better understand the biological activity of MHP, a comparison with structurally similar compounds is useful:

Compound NameSimilarity IndexNotable Features
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate0.97Ethyl group may affect solubility and bioactivity
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid0.92Lacks ester functionality; may exhibit different properties
Methyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate0.92Methoxy group influences electronic properties
Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate0.87Potential differences in pharmacokinetics
5-Hydroxy-1H-pyrazole-3-carboxylic acid0.82Carboxylic acid instead of ester; distinct reactivity

Properties

IUPAC Name

methyl 5-oxo-1,2-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c1-10-5(9)3-2-4(8)7-6-3/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJZOTYGFHOHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801006954
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86625-25-4, 1018446-60-0
Record name Methyl 3-hydroxy-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801006954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-1H-pyrazole-3-carboxylic acid methyl ester
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Q & A

Q1: What is the significance of methyl 5-hydroxy-1H-pyrazole-3-carboxylate in the research presented?

A1: In the study published by [], this compound acts as a reactant in a three-component reaction. It combines with malononitrile and 1-alkylindoline-2,3-diones under ultrasonic irradiation. This reaction, catalyzed by a sulfonated poly-4-vinyl pyridinium ionic liquid, yields methyl 6′-amino-5′-cyano-2-oxo-2′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-3′-carboxylates. Essentially, this compound serves as a building block for constructing this complex spirocyclic compound.

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